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Lanthanum carbide

Cat. No.: B083422
CAS No.: 12071-15-7
M. Wt: 162.93 g/mol
InChI Key: ZKEYULQFFYBZBG-UHFFFAOYSA-N
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Description

Conceptual Framework of Lanthanum Carbides in Advanced Materials Science

The scientific interest in lanthanum carbides is rooted in their distinct physical and chemical characteristics, which position them as materials with significant potential. The most commonly studied form, lanthanum dicarbide (LaC₂), is a metallic conductor, a property that contrasts sharply with insulating carbides like calcium carbide (CaC₂). wikipedia.orgchemicalbook.com This metallic nature arises from its electronic structure, which can be described as La³⁺C₂²⁻(e⁻). In this model, an electron is donated to the conduction band, which also results in the occupation of antibonding orbitals on the C₂²⁻ anion, increasing the C-C bond length to approximately 130.3 pm. wikipedia.orgchemicalbook.com

The structural versatility of lanthanum carbide is a key aspect of its conceptual framework. At room temperature, LaC₂ adopts a tetragonal crystal structure, but it undergoes a phase transition to a cubic structure at high temperatures. wikipedia.org Another stable phase, lanthanum sesquicarbide (La₂C₃), possesses a body-centered cubic structure. materialsproject.orgiaea.org This structural polymorphism, combined with properties like a high melting point and hardness, makes lanthanum carbides suitable for investigation in applications such as advanced ceramics. ontosight.aichemister.ru Furthermore, their potential to act as neutron absorbers has led to their consideration for use in nuclear applications. ontosight.ai

Interactive Table: Properties of this compound Phases

Property Lanthanum Dicarbide (LaC₂) Lanthanum Sesquicarbide (La₂C₃)
Chemical Formula LaC₂ La₂C₃
Molar Mass 162.93 g/mol chemicalbook.com 313.84 g/mol
Appearance Yellowish tetrahedral crystals wikipedia.orgchemicalbook.com ---
Crystal Structure Tetragonal (I4/mmm) wikipedia.org Cubic (I-43d) materialsproject.org
Melting Point 2,360 °C wikipedia.orgchemicalbook.com Decomposes at high temp iaea.org
Density 5.29 g/cm³ wikipedia.orgchemicalbook.com ---
C-C Bond Length ~130.3 pm wikipedia.org 132 pm materialsproject.org
Electrical Property Metallic Conductor wikipedia.orgchemicalbook.com ---

Historical Context and Evolution of this compound Investigations

The study of metal carbides began in the late 19th century with the development of the electric furnace, which provided the high temperatures necessary for their synthesis. iaea.org However, the detailed characterization of lanthanide carbides, including those of lanthanum, had to wait for the advent of more sophisticated analytical techniques in the mid-20th century. iaea.org

A pivotal period in this compound research occurred in the late 1950s. Foundational studies by Spedding, Gschneider, Daane, and Atoji, utilizing X-ray and neutron diffraction techniques, were crucial in establishing the lanthanum-carbon system. materialsproject.org Their work confirmed the existence of distinct phases, primarily the dicarbide (LaC₂) and the sesquicarbide (La₂C₃), and determined their crystal structures. materialsproject.orgiaea.org These early investigations provided the structural basis for understanding the properties of these materials.

The evolution of research took a significant turn in the 1990s with the rise of nanotechnology. In 1993, a notable discovery involved the encapsulation of this compound within fullerene cages, creating thermally stable and air-resistant nanostructures nicknamed 'buckyjars'. wikipedia.org This breakthrough opened a new avenue of research, shifting focus toward the novel properties of this compound when confined within carbon nanostructures. wikipedia.org This period also saw continued manufacturing experiments at universities globally, building upon the initial discoveries. wikipedia.org

Current Research Directions and Scholarly Significance

Current research into this compound is largely focused on its applications in materials science, particularly in the fields of superconductivity and nanomaterials. wikipedia.orgchemicalbook.com One significant area of investigation involves modifying this compound to create layered this compound halides, such as La₂C₂Br₂ and La₂C₂I₂. wikipedia.orgacs.org These materials have demonstrated superconducting properties at low temperatures, with La₂C₂Br₂ showing a transition temperature of approximately 7.03 K and La₂C₂I₂ at around 1.7 K. wikipedia.orgacs.orgacs.org

The synthesis and characterization of this compound nanostructures remain a major research direction. Scientists are exploring the creation of this compound nanotubes (LCNTs) and nanoparticles encapsulated within carbon shells. muni.czresearchgate.net Encapsulation has been shown to protect the reactive LaC₂ core from degradation in air, which is a critical step toward practical applications. muni.cz These nanostructures are synthesized using methods like direct current arc evaporation. researchgate.net

Furthermore, this compound is integral to the study of endohedral metallofullerenes, where lanthanum atoms or clusters are trapped inside carbon cages, such as La@C₇₂ and La₂@C₈₀. wikipedia.orgacs.org Research indicates that the encapsulated lanthanum atoms can stabilize otherwise unstable fullerene cages. wikipedia.org The scholarly significance of this work lies in its potential to create new materials with tailored electronic and magnetic properties, contributing to the fundamental understanding of host-guest chemistry at the nanoscale and paving the way for novel applications in electronics and beyond. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2La- B083422 Lanthanum carbide CAS No. 12071-15-7

Properties

InChI

InChI=1S/C2.La/c1-2;/q-1;
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InChI Key

ZKEYULQFFYBZBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[C].[La]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2La-
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60894846
Record name Lanthanum carbide
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Molecular Weight

162.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Yellow-brown powder; [MSDSonline]
Record name Lanthanum carbide
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CAS No.

12071-15-7
Record name Lanthanum carbide (LaC2)
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Record name Lanthanum carbide (LaC2)
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Record name Lanthanum carbide
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Record name Lanthanum dicarbide
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Synthesis and Advanced Fabrication Methodologies for Lanthanum Carbides

High-Temperature Solid-State Reaction Routes

Solid-state synthesis methods are foundational for producing bulk lanthanum carbide. These techniques rely on the direct reaction of solid precursors at elevated temperatures to overcome the kinetic barriers for carbide formation.

Arc Melting Synthesis Parameters and Product Characteristics

Arc melting is a common laboratory and industrial technique for synthesizing refractory compounds like this compound by directly melting the elemental constituents. wikipedia.orgmdpi.com In this process, pellets or pieces of lanthanum metal and high-purity graphite (B72142) are placed in a water-cooled copper hearth within a vacuum or inert atmosphere chamber. mdpi.comiaea.org A high electrical current is passed through a non-consumable tungsten electrode to strike an arc with the reactants, generating intense heat and melting the materials. iaea.org

The process is often repeated several times, with the resulting ingot being flipped between melts to ensure homogeneity. researchgate.net The rapid heating and subsequent quenching characteristic of arc melting can influence the resulting phases and microstructure. iaea.org X-ray diffraction (XRD) and scanning electron microscopy (SEM) are typically used to characterize the resulting products, confirming the formation of the desired this compound phases and identifying any secondary phases or unreacted precursors. mdpi.com

Induction Melting Techniques for Polycrystalline Forms

Induction melting is a versatile method for producing polycrystalline this compound, offering precise control over the reaction environment. This technique utilizes electromagnetic induction to heat a conductive crucible containing the reactants—lanthanum metal and graphite. modlab.lv For the synthesis of LaC₂, a typical mass ratio of 89:11 (La:C) is loaded into a vacuum induction melting furnace. The process is conducted under reduced pressure (≤10⁻² mbar) to prevent oxidation and maintain stoichiometric control.

The furnace temperature is raised above the melting points of the reactants, with a controlled heating ramp up to 1,500°C. The molten mixture is held at this peak temperature for a period of 30 to 60 minutes to ensure complete carburization. A subsequent gradual cooling protocol (5–10°C/min) is crucial to prevent the formation of cracks in the final ingot. The product is a polycrystalline material with a hexagonal crystal structure (P6₃/mmc space group) and grain sizes typically ranging from 50 to 200 nm.

ParameterValue/ConditionPurpose
Reactant Ratio (La:C)89:11 (by mass)Ensures correct stoichiometry for LaC₂.
AtmosphereVacuum (≤10⁻² mbar)Prevents oxidation and impurity incorporation.
Peak Temperature>1,500°CFacilitates homogeneous alloy formation.
Holding Time30–60 minutesEnsures complete carburization.
Cooling Protocol5–10°C/minAvoids thermal shock and crack formation.

Carbothermal Reduction Pathways

Carbothermal reduction is a widely used pathway for synthesizing this compound from lanthanum oxide (La₂O₃), a more common and stable precursor than elemental lanthanum. wikipedia.org The process involves the high-temperature reaction of La₂O₃ with a carbon source, such as graphite, in an electric furnace or under vacuum. wikipedia.orgscispace.com The general reaction proceeds at temperatures exceeding 1500°C.

La₂O₃ + 7C → 2LaC₂ + 3CO

A key consideration in this method is the potential formation of stable lanthanum oxycarbide (La₂O₂C₂) as an intermediate or competing phase. iitm.ac.in The reaction environment, particularly the partial pressure of the carbon monoxide (CO) byproduct, plays a critical role. iitm.ac.in Conducting the reduction in a vacuum helps to remove the CO gas, driving the reaction toward the formation of the dicarbide. scispace.comiitm.ac.in The choice of carbon source can also influence the product characteristics; for instance, using graphene as a carbon precursor has been shown to act as a sintering aid, resulting in products with higher density and lower porosity. scispace.com

Vapor-Phase Synthesis Approaches

Vapor-phase synthesis methods enable the fabrication of nanostructured lanthanum carbides, including nanotubes and other complex morphologies, by reacting precursors in a gaseous state.

Direct Current Arc Evaporation for Nanostructured Lanthanum Carbides

Direct current (DC) arc evaporation is a powerful technique for producing nanostructured forms of this compound, particularly nanotubes. The method involves creating a high-temperature plasma arc between two electrodes in a controlled atmosphere. For this compound nanotube synthesis, the anode is a graphite rod that has been impregnated with lanthanum metal (e.g., 90 wt.%), while the cathode is a pure graphite rod.

The system is operated within a helium atmosphere at a pressure of approximately 665 mbar. An electric arc is generated by applying a voltage of 20–30 V with a current of 200 A across a small electrode gap (1–2 mm). This creates a plasma plume with a temperature exceeding 4,000°C, which vaporizes the lanthanum and carbon from the anode. The vaporized species then nucleate and grow into nanostructures, which are collected from the chamber walls and cathode deposit.

ParameterValue/Condition
Anode CompositionGraphite rod with 90 wt.% Lanthanum.
Cathode CompositionPure graphite rod.
AtmosphereHelium (665 mbar).
Voltage20–30 V.
Current200 A.
Electrode Gap1–2 mm.
Parametric Influences on Nanotube Morphology and Yield

The morphology and yield of this compound nanotubes produced via DC arc evaporation are highly dependent on the synthesis parameters. The growth is understood to follow a vapor-liquid-solid (VLS) mechanism, where the lanthanum acts as a catalyst. The high temperature of the plasma plume facilitates the vaporization of the anode material, creating a supersaturated vapor of lanthanum and carbon species.

Vapor-Liquid-Solid (VLS) Growth Mechanisms

The Vapor-Liquid-Solid (VLS) mechanism is a widely employed method for the synthesis of one-dimensional nanostructures, such as nanowires and whiskers. wikipedia.org The process is distinguished from other crystal growth techniques by the presence of a liquid catalyst, which serves as a preferential site for the deposition of reactants from a vapor phase. iitkgp.ac.in

The VLS growth process can be described in three primary stages:

Vapor Phase Transport : Gaseous reactants are introduced into a reaction chamber.

Liquid Catalyst Saturation : The vapor-phase reactants are adsorbed by a liquid alloy droplet (the catalyst). This absorption continues until the liquid becomes supersaturated with the reactant species. wikipedia.orgiitkgp.ac.in

Solid Crystal Precipitation : Once supersaturation is achieved, the desired solid material precipitates at the liquid-solid interface, leading to the axial growth of a crystalline structure, such as a nanowire. The catalyst droplet is lifted off the substrate, remaining at the tip of the growing crystal. iitkgp.ac.in

In the context of carbide synthesis, lanthanum can function as the catalyst component. For the growth of silicon carbide (SiC) whiskers, for instance, lanthanum has been used to form the necessary liquid solution interface with the crystalline material. iitkgp.ac.in An analogous mechanism can be applied for this compound growth. A lanthanum-containing catalyst forms a liquid droplet that absorbs carbon from a vapor source (e.g., methane (B114726) or carbon monoxide). As the liquid droplet becomes supersaturated with carbon, solid this compound precipitates, enabling the growth of nanowires or whiskers. iitkgp.ac.inmpg.de The diameter and crystalline quality of the resulting nanostructures are influenced by parameters such as the size of the catalyst particle and the reaction temperature. nih.gov

In-situ Formation during Rare-Earth Graphite Intercalation Compound Synthesis

This compound can be formed in-situ as an intermediate phase during the synthesis of lanthanum-graphite intercalation compounds (GICs). aps.orgresearchgate.net The process typically involves the adsorption of lanthanum onto a graphite surface followed by thermal annealing. researchgate.netresearchgate.net

Investigations using Auger Electron Spectroscopy (AES) and Scanning Tunneling Microscopy (STM) have shown that the outcome of the annealing process is highly dependent on temperature:

Low-Temperature Annealing : Leads to the formation of a this compound phase on the graphite surface. researchgate.netresearchgate.net The formation of this carbide phase is identified by a characteristic triplet structure in the C(KVV) Auger spectrum. researchgate.net

High-Temperature Annealing : Promotes the formation of a lanthanum-intercalated graphite structure. researchgate.netresearchgate.net

This evidence indicates that the formation of this compound is a preliminary step before intercalation can occur. aps.org The use of certain synthesis routes, such as those employing liquid alloys containing lithium, can help reduce reaction temperatures, which in turn helps to avoid the parasitic formation of carbides and preserve the lamellar structure of the graphite host. academie-sciences.fr The phonon dispersion of the intermediate carbidic phase shows distinct, dispersionless features that can be attributed to Einstein modes of graphite islands, further distinguishing it from the final GIC-like phase. aps.org

Controlled Growth of Porous this compound Structures for Specific Applications

The fabrication of porous this compound structures with interconnected channels is crucial for applications requiring high gas permeability, such as targets for Isotope Separation On Line (ISOL) techniques in nuclear physics. researchgate.net One effective method for creating such structures is the use of sacrificial templates.

This technique involves mixing lanthanum oxide (La₂O₃) and graphite powders with polymeric fibers, which act as pore-forming agents. researchgate.net These components are pressed into disks and subjected to a thermal treatment or sintering process. During heating, the polymeric fibers decompose and are eliminated, leaving behind a network of interconnected channels and pores that replicate the morphology of the original fibers. This process allows for precise control over the porosity and permeability of the final this compound body. researchgate.net

Research has demonstrated the use of different types of polymeric fibers to tailor the porous structure. The characteristics of these fibers and their impact on the resulting material are detailed below.

ParameterValue

Data sourced from a study on preparing porous this compound disks using sacrificial templates. researchgate.net

By varying the type and volume percentage of the sacrificial fibers, the porosity and permeability of the this compound structures can be effectively controlled to meet the stringent requirements of applications like enhanced release of generated isotopes from ISOL targets. researchgate.net

Crystallographic Analysis and Structural Elucidation of Lanthanum Carbides

Crystal Systems and Space Groups of Lanthanum Carbide Phases

Lanthanum and carbon combine to form several compounds, with lanthanum dicarbide (LaC₂) and lanthanum sesquicarbide (La₂C₃) being the most prominent. These phases exhibit different crystal symmetries.

Lanthanum dicarbide (LaC₂) commonly crystallizes in a body-centered tetragonal structure. arxiv.orgmaterialsproject.org This structure belongs to the CaC₂ prototype. researchgate.net Neutron diffraction studies have identified the space group as I4/mmm. materialsproject.orgiucr.org In this arrangement, the lanthanum atoms occupy the (0,0,0) positions, while the carbon atoms are located at the (0,0,z) positions, with z being approximately 0.40. iucr.org The C₂ units are oriented parallel to the c-axis and are surrounded by six lanthanum atoms in an elongated octahedral formation. arxiv.org

At high temperatures, specifically around 1060°C, lanthanum dicarbide undergoes a phase transformation from the tetragonal structure to a cubic structure of the KCN type. iucr.org

Table 1: Crystallographic Data for Tetragonal Lanthanum Dicarbide (LaC₂) at 900°C

ParameterValue
Crystal SystemTetragonal
Space GroupI4/mmm
a₀ (Å)4.00
c₀ (Å)6.58

This table is generated based on data from reference iucr.org.

Lanthanum sesquicarbide (La₂C₃) crystallizes in the cubic Pu₂C₃-type structure. arxiv.orgresearchgate.netarxiv.org This structure is characterized by the space group I̅43d (No. 220). arxiv.orgmaterialsproject.orgmaterialsproject.org Within this framework, the lanthanum atoms form a three-dimensional network of condensed bisphenoids, and the dicarbide anions (C₂²⁻) are located in the voids of these bisphenoids. arxiv.org La₂C₃ is noted for having the largest lattice parameter among the rare earth sesquicarbides with the cubic Pu₂C₃-type structure. arxiv.org

Table 2: Crystallographic Data for Cubic Lanthanum Sesquicarbide (La₂C₃)

ParameterValue
Crystal SystemCubic
Space GroupI̅43d
a (Å)~8.803 - 8.819

This table is generated based on data from references researchgate.netarxiv.org.

While tetragonal and cubic phases are more common for LaC₂ and La₂C₃, reports also mention the existence of hexagonal this compound structures. X-ray diffraction analysis has confirmed the formation of LaC with a hexagonal crystal structure, belonging to the P6₃/mmc space group. Additionally, nearly isotypic hexagonal compounds with the formula La₃.₆₇FeC₆ have been identified, crystallizing in the P6₃/m space group. researchgate.net

Table 3: Crystallographic Data for Hexagonal Lanthanum Iron Carbide (La₃.₆₇FeC₆)

ParameterValue
Crystal SystemHexagonal
Space GroupP6₃/m
a (pm)878.7(2)
c (pm)535.1(1)

This table is generated based on data from reference researchgate.net.

Cubic Lanthanum Sesquicarbide (La₂C₃) Structures

Interatomic Bonding Characterization within this compound Lattices

The nature of the chemical bonds within this compound crystals is a complex interplay of ionic and covalent interactions, which dictates their physical and electronic properties.

A key feature of lanthanum carbides is the presence of C₂ units. The distance between the carbon atoms in these units provides insight into the nature of the C-C bond.

In tetragonal LaC₂, the C-C bond length is reported to be approximately 1.29 Å to 1.303 pm. materialsproject.orgwikipedia.orgmaterialsproject.orgassignmentpoint.com This is longer than the C-C bond in calcium carbide (CaC₂), which is about 119.2 pm. wikipedia.orgassignmentpoint.com At 900°C, the C-C distance in tetragonal LaC₂ was measured to be 1.26 Å. iucr.org

In cubic La₂C₃, the C-C bond distance within the dicarbide units is around 1.32 Å to 1.33 Å. materialsproject.orgmaterialsproject.orgresearchgate.net This value is close to that of a C=C double bond. researchgate.netiastate.edu Some studies have reported a slightly shorter distance of approximately 1.295 Å. arxiv.org

Table 4: Carbon-Carbon Bond Lengths in Lanthanum Carbides

CompoundCrystal StructureC-C Bond Length (Å)Reference(s)
LaC₂Tetragonal1.29 - 1.303 materialsproject.orgwikipedia.orgmaterialsproject.orgassignmentpoint.com
La₂C₃Cubic1.32 - 1.33 materialsproject.orgmaterialsproject.orgresearchgate.net

The bonding in lanthanum carbides is primarily ionic, but with significant covalent character. The structure of LaC₂ can be described as La³⁺C₂²⁻(e⁻), where one electron per formula unit enters the conduction band. wikipedia.orgassignmentpoint.com This accounts for its metallic conductivity. wikipedia.orgassignmentpoint.com The charge transfer from lanthanum to the antibonding π* orbitals of the C₂ unit results in an increased C-C bond length. wikipedia.orgassignmentpoint.comarxiv.org Bader charge analysis indicates that in one phase of LaC₂, the lanthanum atoms are positively charged with +1.75e. rsc.org

In La₂C₃, the bonding is also considered to be a mix of ionic and covalent interactions. arxiv.org The structure can be viewed as La₄(C₂)₃. arxiv.org The bands crossing the Fermi level are a hybridization of La d-states and C-C antibonding π* states. arxiv.org This hybridization is crucial for its electronic properties.

Carbon-Carbon Bond Length Analysis in C₂ Units

Structural Modulations and Superstructures in Complex Lanthanum Carbides (e.g., Ternary Systems)

The crystal structures of ternary lanthanum carbides often exhibit complex arrangements, including structural modulations and the formation of superstructures. These arise from the specific ordering of constituent atoms and molecular units within the crystal lattice. The study of these ternary systems, such as those incorporating transition metals, reveals intricate structural details beyond simple atomic arrangements.

A notable example is the lanthanum iron carbide, La₃.₆₇[Fe(C₂)₃]. researchgate.netosti.gov Initial investigations identified a crystal structure with the space group P6₃/m. researchgate.netosti.gov However, further analysis using X-ray powder and single-crystal diffraction revealed the presence of weak superstructure reflections. researchgate.netosti.gov This superstructure, which triples the subcell, is also in the space group P6₃/m but with a tripled 'c' lattice parameter. osti.gov The formation of this superstructure is attributed to the ordered arrangement of lanthanum atoms within hexagonal channels of the La₃FeC₆ partial structure. researchgate.netosti.gov These La atoms are ordered in a linear chain, exhibiting a Peierls-like distortion with alternating short and long distances. researchgate.netosti.gov The structure contains trigonal planar [Fe(C₂)₃] groups where C₂ ligands are bonded end-on to the iron atoms. researchgate.netosti.gov

Ternary rare-earth transition metal carbides can be broadly classified into two main groups: metal-rich carbides (intermetallics) and carbometalates, distinguished by their metal-to-carbon ratio. researchgate.net Carbometalates are characterized by complex anions, such as the [Fe(C₂)₃]⁶⁻ unit, balanced by the rare-earth cations. researchgate.netresearchgate.net

Similar superstructure phenomena are observed in other systems. For instance, La₁₁(MnC₆)₃ has been identified as a new superstructure variant of the disordered subcell La₃.₆₇MnC₆. osti.gov Another complex quaternary carbide, La₁₅(FeC₆)₄H, synthesized using a metal flux method, features hydride ions in tetrahedral interstitial sites surrounded by lanthanum ions, alongside trigonal planar FeC₆ units similar to those in La₃.₆₇FeC₆. osti.gov

Table 1: Crystallographic Data for Selected Ternary this compound Superstructures
CompoundSubcell FormulaSuperstructure FormulaSpace GroupSubcell Lattice Parameters (pm)Superstructure Lattice Parameters (pm)Primary Cause of SuperstructureReference
Lanthanum Iron CarbideLa₃.₆₇FeC₆La₃.₆₇[Fe(C₂)₃]P6₃/ma = 878.7, c = 535.1a = 879.26, c = 1604.59Ordered arrangement of La atoms in linear chains with Peierls-like distortion. researchgate.netosti.gov
Lanthanum Manganese CarbideLa₃.₆₇MnC₆La₁₁(MnC₆)₃RhombohedralNot specifieda = 1528, c = 1602Ordered supercell of the La₃.₆₇FeC₆ type. osti.gov

Microstructural Features and Nanoscale Morphology

This compound can be synthesized in various forms, exhibiting distinct microstructural and nanoscale features. americanelements.com These include polycrystalline solids, nanotubes, and nanocapsules, with morphologies often dependent on the synthesis method. americanelements.comnih.govresearchgate.net

At the nanoscale, this compound displays unique morphologies. This compound nanotubes (LCNTs) have been successfully synthesized using a d.c. arc evaporation method. nih.gov This technique involves creating an arc between a lanthanum-loaded graphite (B72142) rod and a pure graphite cathode in a helium atmosphere. nih.gov Characterization by transmission electron microscopy has revealed the dimensions of these nanotubes, which typically have diameters ranging from 65 to 95 nm and lengths from 0.2 to 1.5 µm. nih.gov

Another significant nanoscale formation is the encapsulation of this compound crystals within carbon nanostructures, sometimes referred to as nanocapsules or "buckyjars". muni.cz These structures are often produced in a carbon arc. muni.cz High-resolution transmission electron microscopy and energy-dispersive X-ray spectroscopy (EDS) have been used to characterize these nanoparticles. researchgate.netmuni.cz The encapsulated material is identified as single-crystal α-LaC₂, the stable phase at room temperature, with typical particle sizes of 20 to 40 nanometers. researchgate.netmuni.cz The graphitic shell effectively protects the reactive LaC₂ core from degradation when exposed to air. muni.cz

Table 2: Nanoscale Morphology of this compound
MorphologySynthesis MethodTypical DimensionsKey FeaturesReference
Nanotubes (LCNTs)d.c. arc evaporationDiameter: ~65-95 nm Length: ~0.2-1.5 µmHollow tubular structures. nih.gov
Encapsulated NanocrystalsCarbon arc dischargeParticle Size: 20-40 nmSingle-domain α-LaC₂ crystals encapsulated within polyhedral carbon shells. The carbon shell provides protection from the environment. researchgate.netmuni.cz

Electronic Structure and Quantum Mechanical Investigations of Lanthanum Carbides

Band Structure and Density of States Analysis

Theoretical investigations into the electronic properties of lanthanum carbides consistently reveal their metallic nature. Band structure calculations, performed using methods like the local density approximation (LDA) and generalized gradient approximation (GGA) within DFT, show that energy bands cross the Fermi level. researchgate.net This crossing is a definitive indicator of metallic character, signifying that there are available electronic states at the Fermi energy to conduct electricity. researchgate.net For lanthanum dicarbide (LaC₂), the crystal structure contains C₂ units with a C-C bond length of 130.3 pm, which is longer than the bond in insulating calcium carbide (CaC₂). wikipedia.org

The density of states (DOS) analysis provides further detail on the composition of the electronic states and the nature of the bonding. The analysis of partial DOS indicates that the bonding in lanthanum carbide has a significant ionic component between the lanthanum and carbon atoms. researchgate.net The electronic structure of LaC₂ can be formally described as La³⁺C₂²⁻(e⁻), where one electron is donated to the conduction band. wikipedia.org This electron occupies antibonding orbitals on the C₂ anion, which explains the increased C-C bond length compared to purely ionic carbides. wikipedia.org Near the Fermi level, the electronic states in compounds like LaC₂ are primarily occupied by the d-states of the transition metal atoms. researchgate.net Ab initio calculations confirm the metallic structure for the composition of this compound. researchgate.net

Summary of Band Structure and DOS Findings for Lanthanum Carbides
Compound/SystemKey FindingComputational MethodReference
This compound (General)Energy bands cross the Fermi level, indicating metallic structure.DFT (LDA, GGA) researchgate.net
This compound (General)Calculated DOS suggests ionic bonding between La and C atoms.DFT researchgate.net
LaC₂Described as La³⁺C₂²⁻(e⁻), with the extra electron in the conduction band.Crystal Structure Analysis wikipedia.org
LaC₂Near-Fermi electronic states are occupied by the d-states of the La atoms.Ab initio calculations researchgate.net

Charge Transfer Phenomena and Electronic Conductivity Mechanisms

Charge transfer is a fundamental aspect of the electronic structure of lanthanum carbides, governing their conductivity. In these compounds, a significant transfer of charge occurs from the less electronegative lanthanum atoms to the more electronegative carbon atoms. diva-portal.org This process is evident in LaC₂, where lanthanum formally donates three electrons, with two satisfying the valency of the C₂²⁻ anion and the third entering the conduction band, rendering the material a metallic conductor. wikipedia.org This contrasts sharply with carbides like CaC₂, which are insulators. wikipedia.org

Theoretical Predictions of Electronic Behavior in Different this compound Stoichiometries

Quantum mechanical investigations extend to various stoichiometries of this compound, each exhibiting unique electronic characteristics. Beyond the well-studied LaC₂, other phases such as La₂C₃ and endohedral metallofullerenes containing lanthanum and carbon have been explored.

LaC₂ : As established, theoretical models predict LaC₂ to be a metallic conductor due to an electron being delocalized in the conduction band. wikipedia.org Ab initio calculations have been performed to determine its structural and electronic properties, comparing them with similar compounds like YC₂. researchgate.net

La₂C₃ : This rare-earth carbide is known to be a superconductor. researchgate.net Theoretical analysis suggests that it is a strong electron-phonon coupled superconductor, and its properties can be accounted for by a single-band s-wave model. researchgate.net

Endohedral Metallofullerenes : Lanthanum atoms can be encapsulated within fullerene cages, creating complex carbide structures with distinct electronic properties.

La@C₇₂ and La₂@C₇₂ : Studies have confirmed the existence of these molecules, where the lanthanum atom appears to stabilize the C₇₂ cage, a fullerene that is otherwise absent in its empty-cage form. wikipedia.org Theoretical work on La₂C₇₂ indicates it does not follow the isolated pentagon rule (IPR), having fused pentagons where the La atoms reside. wikipedia.org

La₂@C₈₀ : This soluble dimetallofullerene has been synthesized and studied, with research pointing to evidence of charge transfer between the encapsulated lanthanum atoms and the carbon cage. acs.org

These different stoichiometries highlight the versatility of the lanthanum-carbon system, where changes in composition and structure lead to a wide range of electronic behaviors, from simple metallic conduction to superconductivity and the unique physics of caged atoms.

Electron-Phonon Coupling in Superconducting Phases

Several this compound compounds exhibit superconductivity, a phenomenon intricately linked to the interaction between electrons and lattice vibrations (phonons). The strength of this electron-phonon coupling is a key determinant of the superconducting transition temperature (Tc).

The rare-earth carbide superconductor La₂C₃ is a prime example of a material with strong electron-phonon coupling. researchgate.net This strong coupling is considered crucial for its superconducting properties. researchgate.net Similarly, layered this compound halides, with the general formula La₂C₂(X,X')₂ where X and X' can be Cl, Br, or I, also show superconductivity. acs.org High-resolution neutron powder diffraction studies on these materials have confirmed their superconducting transitions, for instance, at approximately 7.03 K for La₂C₂Br₂ and 1.7 K for La₂C₂I₂. wikipedia.org

Thermodynamics, Phase Equilibria, and Stability of Lanthanum Carbides

Enthalpies of Formation and Atomization Energies

The standard enthalpy of formation (ΔfH°) and atomization energy (D₀,ₐₜₒₘ°) are fundamental thermodynamic quantities that define the stability of a compound. For lanthanum carbides, these values have been determined through various experimental techniques, including Knudsen-effusion mass spectrometry and calorimetry, as well as theoretical calculations.

The enthalpy of formation for solid lanthanum dicarbide (LaC₂) has been reported with some variation. A value of -79 kJ/mol is cited for the standard molar enthalpy of formation of solid LaC₂ at 298.15 K. chemister.ru Another study calculated the heat of formation for solid LaC₂ as -89 ± 24 kJ/mol. nasa.gov Research employing a quadrupole mass spectrometer to measure equilibrium CO pressures over a La₂O₃-C-LaC₂ mixture derived the enthalpy of formation for LaC₂(s) at 298 K to be -58.6 ± 10.1 kJ/mol. iitm.ac.in

Atomization energies, which represent the energy required to break down a molecule into its constituent atoms in the gas phase, have been extensively studied for gaseous lanthanum carbide species (LaCₓ). These studies, often conducted at high temperatures, provide insight into the bond strengths within these molecules. aip.org Knudsen-effusion mass spectrometry over a temperature range of 2267 to 2600 K yielded atomization energies for several gaseous species. aip.org Theoretical studies have also computed these energies, finding them to be in close agreement with experimental data. aip.org

Below is a table summarizing key experimental and theoretical thermodynamic data for various lanthanum carbides.

Compound/SpeciesPropertyValue (kJ/mol)MethodSource(s)
LaC₂(s)ΔfH⁰ (298.15 K)-79Not specified chemister.ru
LaC₂(s)ΔfH⁰ (298.15 K)-89 ± 24Mass Spectrometry nasa.gov
LaC₂(s)ΔfH⁰ (298.15 K)-58.6 ± 10.1Quadrupole Mass Spectrometry iitm.ac.in
LaC₂(g)D₀,ₐₜₒₘ°1257 ± 8Knudsen-effusion Mass Spectrometry aip.orgdntb.gov.ua
LaC₃(g)D₀,ₐₜₒₘ°1759 ± 31Knudsen-effusion Mass Spectrometry nasa.govaip.org
LaC₄(g)D₀,ₐₜₒₘ°2500 ± 16Knudsen-effusion Mass Spectrometry aip.org
LaC(g)D₀ (Bond Dissociation)4.718 eV (≈ 455.2)Resonant Two-Photon Ionization Spectroscopy aip.org

Vaporization Processes and Dissociation Energies of Gaseous Lanthanum Carbides (LaCₓ)

The behavior of lanthanum carbides at high temperatures is characterized by their vaporization into various gaseous species. Studies on the vaporization of the lanthanum-carbon system, typically using Knudsen-effusion mass spectrometry, have identified La(g), LaC₂(g), LaC₃(g), and LaC₄(g) as the primary vapor species over the temperature range of 2267 to 2600 K. nasa.govaip.org The ion intensities of the parent molecular ions La⁺, LaC₂⁺, LaC₃⁺, and LaC₄⁺ have been used to derive vapor pressure equations, providing a quantitative description of the vaporization process. aip.org

The dissociation energy (D₀) is a direct measure of the bond strength in a diatomic molecule. For gaseous lanthanum carbides, these energies are crucial for understanding their stability at high temperatures. The dissociation energies for the dicarbide (La-C₂) and tetracarbide (C₂-La-C₂) have been derived from experimentally determined reaction enthalpies. nasa.gov Specifically, the dissociation energy D₀(La-C₂) was found to be 668 ± 8 kJ/mol, and for the tetracarbide, considered as C₂-La-C₂, it was 1320 ± 16 kJ/mol. nasa.gov More recent spectroscopic measurements using resonant two-photon ionization have provided a precise value for the bond dissociation energy of the simple diatomic LaC molecule as 4.718 ± 0.004 eV. aip.org

The following table presents the vapor pressure equations for lanthanum and its gaseous carbides, valid over the temperature range of 1900–2600 K. aip.org The pressure (P) is in Newtons per square meter (N/m²), and the temperature (T) is in Kelvin (K).

SpeciesVapor Pressure Equation (log P)
La(-2.606 x 10⁴ / T) + 10.162
LaC₂(-3.327 x 10⁴ / T) + 12.813
LaC₃(-4.414 x 10⁴ / T) + 14.557
LaC₄(-4.301 x 10⁴ / T) + 15.067

Phase Transitions and Transformation Mechanisms under Varied Conditions (e.g., Temperature, Pressure)

The lanthanum-carbon system features several solid phases and undergoes transitions as a function of temperature and composition. osti.gov A phase diagram constructed from thermal, metallographic, and X-ray diffraction data identifies two primary compounds: lanthanum sesquicarbide (La₂C₃) and lanthanum dicarbide (LaC₂). osti.govaimehq.org

La₂C₃ : This compound has a body-centered cubic (BCC) structure and exists over a range of solid solubility. osti.govaimehq.org It melts incongruently at 1415°C. osti.gov Heat capacity measurements using adiabatic calorimetry have been performed on La₂C₃ from 60-300 K to determine its standard thermodynamic functions. researchgate.net

LaC₂ : This compound has a body-centered tetragonal structure at room temperature (α-LaC₂). osti.govaimehq.org It melts congruently at a high temperature of 2356°C. osti.gov There is also a high-temperature form, β-LaC₂. researchgate.net The addition of carbon to lanthanum initially lowers the melting point, forming a eutectic at 2.2% carbon that melts at 806°C. osti.govaimehq.org A second eutectic exists between LaC₂ and carbon, with a melting point of 2271°C. osti.gov

Under high pressure, the parent element lanthanum exhibits a sequence of structural phase transitions. arxiv.orgresearchgate.net At ambient conditions, it can exist as double-hexagonal close-packed (dhcp) or face-centered cubic (fcc) structures. arxiv.org With increasing pressure, it follows a sequence to fcc, then to a distorted-fcc, and back to fcc at higher pressures. arxiv.org Further compression above 180-190 GPa can lead to a body-centered tetragonal (bct) phase. arxiv.orgresearchgate.netnih.gov While these studies focus on pure lanthanum, the behavior of its carbides under extreme pressure is an area of ongoing research. For instance, a novel this compound, LaC, was synthesized at 150 GPa. nih.gov

Thermodynamic Stability in Multi-Component Lanthanum-Containing Systems

The stability of lanthanum carbides can be influenced by the presence of other elements, forming ternary or more complex systems. Understanding these multi-component phase equilibria is vital for applications where lanthanum carbides might interact with other materials, such as in alloys or nuclear fuels.

Studies on the La-B-C system at 1270 K have shown that La₂C₃ can form an extended solid solution, La₂C₃₋ₓBₓ, where boron substitutes for carbon up to x=0.4. researchgate.net This substitution affects the material's properties, including a decrease in its superconducting transition temperature. researchgate.net The investigation identified eight ternary compounds in the La-B-C system, indicating complex phase relationships. researchgate.net

In the context of nuclear fuels, lanthanum is a significant fission product. Therefore, its interaction with fuel components and other fission products is critical. The thermodynamic properties of rare-earth carbides, including those of lanthanum, cerium, and praseodymium, are often studied together due to their similar chemical behavior. researchgate.netmdpi.com The stability of these carbides within a complex fuel matrix is essential for predicting fuel performance and chemical state during irradiation. iitm.ac.in The La-Fe-C system has also been investigated, revealing a ternary compound La₃.₆₇FeC₆ that coexists with most other phases in the system. researchgate.net

Computational Thermodynamics and Phase Diagram Modeling

Computational methods, particularly the CALPHAD (CALculation of PHAse Diagrams) technique, are powerful tools for modeling the thermodynamic properties and phase equilibria of materials systems, including the lanthanum-carbon system. researchgate.netcalphad2025.orgresearchgate.net The CALPHAD approach uses thermodynamic models, with parameters optimized against experimental data, to construct Gibbs energy databases for each phase. diva-portal.orgmdpi.com These databases allow for the calculation of phase diagrams and thermodynamic properties for multi-component systems. researchgate.netarxiv.org

For the La-C system, a self-consistent set of thermodynamic parameters has been developed. researchgate.net In these models, phases like La₂C₃ and the high-temperature β-LaC₂ are often treated as non-stoichiometric, reflecting their observed range of solid solubility, while the low-temperature α-LaC₂ is considered a stoichiometric phase. researchgate.net These thermodynamic descriptions can satisfactorily reproduce most of the available experimental data, including phase boundaries and thermodynamic properties like enthalpy increments. researchgate.net

Theoretical studies using first-principles calculations based on density functional theory (DFT) also contribute significantly. These calculations can predict structural and thermodynamic properties, such as enthalpies of formation and atomization energies, for various this compound species (e.g., LaCₙ where n=2-6). aip.org The results from these quantum mechanical calculations often show good agreement with experimental findings and can provide data where experiments are difficult, serving as valuable input for refining CALPHAD databases. aip.orgarxiv.org

Advanced Characterization Techniques in Lanthanum Carbide Research

Diffraction-Based Techniques

Diffraction methods are fundamental in materials science for providing detailed information about the crystallographic structure of materials. In the study of lanthanum carbide, X-ray and neutron diffraction are indispensable tools.

X-ray Diffraction (XRD) for Phase Identification and Lattice Parameter Determination

X-ray diffraction (XRD) is a primary and essential technique for the characterization of this compound. It is routinely used to identify the crystalline phases present in a sample and to precisely measure the lattice parameters of the crystal structure. researchgate.netmdpi.com The resulting diffraction pattern serves as a unique "fingerprint" for the compound, allowing for confirmation of the synthesis of the desired LaC₂ phase and the detection of any impurity phases. mdpi.com

For this compound, which typically crystallizes in a tetragonal structure, XRD analysis provides the values for the 'a' and 'c' lattice parameters. wikipedia.orgscribd.com These parameters are crucial for understanding the atomic arrangement and can be influenced by synthesis conditions. For instance, studies have used XRD to confirm the phase purity and determine the lattice constants of LaC₂ synthesized via methods like carbothermal reduction of lanthanum oxide.

Interactive Table: Representative XRD Data for this compound

PhaseCrystal SystemSpace Groupa (Å)c (Å)Source
LaC₂TetragonalI4/mmm3.9356.578 scribd.com
LaC₂TetragonalI4/mmm~3.94~6.58 researchgate.net

Note: The lattice parameters can vary slightly depending on the specific synthesis method and experimental conditions.

Neutron Diffraction for Structural Refinement

While XRD is excellent for phase identification, neutron diffraction offers distinct advantages for the structural refinement of this compound, particularly in accurately locating the positions of the lighter carbon atoms in the presence of the much heavier lanthanum atoms. researchgate.netosti.gov Neutrons are scattered by the atomic nucleus, and their scattering length does not have a simple dependence on the atomic number, unlike X-rays which are scattered by the electron cloud. This property makes neutron diffraction highly sensitive to the positions of light elements like carbon. arxiv.org

Researchers have employed neutron powder diffraction to refine the crystal structure of this compound and its derivatives. researchgate.net These studies provide precise information on bond lengths and angles, contributing to a deeper understanding of the chemical bonding within the LaC₂ lattice. researchgate.net For example, neutron diffraction has been instrumental in studying the structural parameters of layered this compound halides, which exhibit superconducting properties. researchgate.net

Synchrotron X-ray Diffraction for In-situ Studies

For real-time investigation of the formation and phase transformations of this compound, synchrotron X-ray diffraction is a powerful tool. science.govscispace.com The high intensity and brilliance of synchrotron radiation allow for rapid data collection, enabling in-situ studies under various conditions such as high temperature and pressure. science.govresearchgate.net This capability is crucial for understanding the reaction pathways and kinetics of this compound synthesis. For instance, in-situ synchrotron XRD can monitor the carbothermal reduction of lanthanum oxide, providing insights into the intermediate phases and the temperature at which LaC₂ forms. d-nb.info The technique is also invaluable for studying the behavior of this compound under extreme conditions, which is relevant for applications in high-pressure physics and materials synthesis. d-nb.info

Microscopy-Based Techniques

Microscopy techniques provide direct visualization of the material's morphology, microstructure, and elemental composition at various length scales. For this compound, both electron microscopy techniques are vital for a complete characterization.

High-Resolution Transmission Electron Microscopy (HRTEM) for Lattice Fringes and Nanostructure Analysis

High-Resolution Transmission Electron Microscopy (HRTEM) is an indispensable tool for visualizing the atomic structure of this compound at the nanoscale. nih.govcecam.org This technique allows for the direct imaging of lattice fringes, which are the periodic arrangement of atoms in a crystal. researchgate.net By analyzing HRTEM images, researchers can confirm the crystallinity of LaC₂ nanostructures, identify crystal defects, and determine the growth direction of nanowires or nanotubes. mpg.de For instance, HRTEM has been used to study the structure of this compound nanotubes, revealing details about their wall thickness and the arrangement of the graphitic layers. scispace.com

Scanning Electron Microscopy (SEM) and Energy Dispersive Spectroscopy (EDS) for Microstructure and Elemental Mapping

Scanning Electron Microscopy (SEM) is widely used to examine the surface morphology and microstructure of this compound materials. mdpi.com It provides high-resolution images of the sample's surface, revealing information about particle size, shape, and aggregation. metassoc.com When coupled with Energy Dispersive Spectroscopy (EDS), SEM becomes a powerful analytical tool for elemental analysis. nanoscience.comnih.govresearchgate.net EDS detects the characteristic X-rays emitted from the sample when bombarded by the electron beam, allowing for the identification and quantification of the elements present. nanoscience.com This is crucial for confirming the elemental composition of synthesized this compound and for creating elemental maps that show the spatial distribution of lanthanum and carbon within the sample's microstructure. nih.gov

Spectroscopic Techniques

Spectroscopic techniques are crucial in elucidating the electronic structure, bonding, and dynamic properties of this compound and its related complexes. These methods provide insights into the material's fundamental characteristics at the atomic and molecular levels.

Electron Energy-Loss Spectroscopy (EELS) for Phonon Dispersion Analysis

Electron Energy-Loss Spectroscopy (EELS) is a powerful technique for investigating the vibrational properties of materials. osti.gov In the context of this compound and related materials, EELS can be used to measure phonon dispersion curves, which describe the relationship between the vibrational frequency and momentum of lattice waves. osti.govrsc.org The excitation of phonons, or atomic vibrations, by incident electrons results in small energy losses, typically in the range of 10–100 meV. rsc.org

Analysis of the low-loss region of the EEL spectrum provides information about the solid-state character of the sample. rsc.org While the dominant feature is often due to plasmon oscillations, the subtle energy losses corresponding to phonon excitation can be resolved with high-resolution EELS. osti.govrsc.org Studies on related systems, such as cuprate (B13416276) superconductors containing lanthanum, have demonstrated the ability of EELS to detect phonon softening, which is a decrease in phonon frequency at a specific wave vector. aps.org This phenomenon is often linked to charge density wave (CDW) ordering. aps.org Theoretical calculations, such as those performed using density functional theory (DFT), can predict phonon dispersion curves, and these theoretical results can be compared with experimental EELS data to validate the dynamic stability of the crystal structure. researchgate.net

Mass Spectrometry for Vaporization Studies

Mass spectrometry is an indispensable tool for studying the high-temperature vaporization behavior of this compound. aip.orgdntb.gov.ua Knudsen-effusion mass spectrometry, in particular, has been employed to investigate the gas-phase species in equilibrium with the solid this compound-carbon system at temperatures ranging from 2267 to 2600 K. aip.orgdntb.gov.ua

In these studies, the ion intensities of parent molecular ions such as La⁺, LaC₂⁺, LaC₃⁺, and LaC₄⁺ are measured. aip.org These intensities, combined with absolute effusion measurements, allow for the determination of vapor pressures and the derivation of thermodynamic data. aip.org For instance, the atomization energies of LaC₂, LaC₃, and LaC₄ have been determined from experimentally measured reaction enthalpies combined with published thermodynamic data. aip.org

The fragmentation behavior of lanthanum-containing species can also be investigated using time-of-flight mass spectrometry. For example, the laser-induced fragmentation of the endohedral metallofullerene La@C₈₂ has been shown to produce small lanthanum-carbide fragments, LaCₙ⁺ (n=0–6). aip.org

Spectroscopic Probes of Organometallic and Hydrocarbon Lanthanum Complexes (e.g., MATI, UV-Vis)

The characterization of organometallic and hydrocarbon complexes of lanthanum often involves a combination of spectroscopic techniques to elucidate their electronic and geometric structures. Mass-analyzed threshold ionization (MATI) spectroscopy is a powerful method for obtaining vibrational spectra of size-selected metal complexes. researchgate.net

In studies of lanthanum atom reactions with various hydrocarbons, such as 1,4-pentadiene (B1346968) and 1-pentyne, MATI spectroscopy has been used to characterize the resulting La(C₅H₆) and La(C₃H₄) radical species. researchgate.net The experimental vibronic spectra obtained from MATI are often compared with computational results to determine the isomeric structures of the complexes. researchgate.net

UV-Vis spectrophotometry is another valuable tool for probing lanthanide complexes. osti.gov The f-f electronic transitions of lanthanide ions give rise to sharp and characteristic absorption bands in the UV-Vis-NIR region. osti.gov The position and intensity of these bands are sensitive to the coordination environment of the metal ion, making UV-Vis spectroscopy a direct probe of complex formation in solution. osti.gov This technique can be used to assess binding trends across the lanthanide series and to study the stability of their complexes with various ligands. osti.govcapgoodwin.com

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time. slideshare.net It is a valuable tool for investigating the thermal stability and decomposition pathways of this compound and its precursors.

While specific TGA data for this compound is not extensively detailed in the provided search results, the technique's application to related lanthanum compounds, such as lanthanum carbonate octahydrate, demonstrates its utility. sphinxsai.comresearchgate.net In the case of lanthanum carbonate octahydrate, TGA can clearly distinguish between the loss of lattice water at lower temperatures (30°C to 350°C) and the subsequent decarboxylation at higher temperatures (350°C to 800°C). sphinxsai.com The atmosphere under which the TGA is performed (e.g., air or nitrogen) can influence the final decomposition products. sphinxsai.com TGA can also be coupled with other techniques, such as Fourier-transform infrared spectroscopy (TGA-FTIR), to identify the evolved gases during decomposition. sphinxsai.comresearchgate.net For instance, in the study of lanthanum carbonate, TGA-FTIR confirmed that water is removed first, followed by carbon dioxide at higher temperatures. sphinxsai.comresearchgate.net In the synthesis of this compound from lanthanum oxide and carbon, TGA could be used to monitor the progress of the carbothermic reduction.

Computational Materials Science and Theoretical Modeling of Lanthanum Carbides

Density Functional Theory (DFT) Applications for Structural and Electronic Characterization

Density Functional Theory (DFT) is a cornerstone of computational materials science for studying lanthanum carbides. researchgate.net It is a quantum mechanical modeling method used to investigate the electronic structure (or electron density) of many-body systems. researchgate.netdoi.org DFT calculations have been successfully used to determine the structural and electronic properties of various lanthanum carbide phases, such as LaC₂, and La₂C₃. researchgate.netresearchgate.net

First-principles DFT calculations can predict fundamental properties like lattice parameters, which are often in excellent agreement with experimental data. researchgate.netcambridge.org For instance, investigations into LaC₂ and La₂C₃ show that the calculated equilibrium lattice constants and cell volumes align well with available experimental values. researchgate.net The electronic band structure and density of states (DOS) are key outputs of DFT calculations, revealing the metallic or semiconducting nature of the material. researchgate.netresearchgate.net For lanthanum carbides, band structure diagrams have shown energy bands crossing the Fermi level, indicating a metallic character. researchgate.net The analysis of the DOS also provides insights into chemical bonding, suggesting the presence of strong covalent bonds between Lanthanum and Carbon (La-C) and between Carbon atoms (C-C), as well as ionic characteristics. researchgate.net

DFT calculations rely on approximations for the exchange-correlation functional, which describes the quantum mechanical effects of the interaction between electrons. The most common approximations are the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA). dokumen.pubresearchgate.net Both have been employed in the study of lanthanum carbides and other related materials. researchgate.netresearchgate.net

The choice of approximation affects the calculated properties. researchgate.net Generally, GGA is considered an improvement over LDA for many systems as it accounts for the gradient of the electron density, not just its local value. researchgate.netarxiv.org However, both are widely used and compared. researchgate.net

In studies of this compound, calculations have been performed using both LDA and GGA within the framework of DFT. researchgate.net

Structural Properties : It has been observed that the lattice parameter is smaller in the LDA approximation compared to GGA. researchgate.net This often results in the compound appearing harder in LDA calculations than in GGA. researchgate.net In broader studies of transition metal compounds, GGA has been found to yield lattice constants that are 1-2% larger than those from LDA, which often brings them into better agreement with experimental results that LDA tends to underestimate. researchgate.net

Electronic Properties : Both approximations predict a metallic nature for this compound by showing that energy bands cross the Fermi level. researchgate.net

Mechanical Properties : The smaller lattice parameters calculated with LDA can lead to an increase in the predicted hardness of the material. researchgate.net Bulk moduli calculated with GGA are often 10-20% smaller than those calculated with LDA. researchgate.net

The following table summarizes a comparison of results obtained using LDA and GGA for this compound (LaC).

PropertyLDA ApproximationGGA ApproximationReference
HardnessHarderSofter researchgate.net
Lattice ParameterSmallerLarger researchgate.net
Electronic StructureMetallicMetallic researchgate.net

First-principles calculations, based on DFT, are a primary tool for assessing the stability and mechanical properties of lanthanum carbides. researchgate.netcambridge.org These calculations provide fundamental insights without relying on experimental parameters. mdpi.com

Thermodynamic Stability: The stability of a compound can be determined by calculating its cohesive energy and formation enthalpy. researchgate.netcambridge.org For lanthanum carbides like La₂C₃ and LaC₂, these calculations have shown negative formation enthalpies, indicating that they are thermodynamically stable compounds. researchgate.net The analysis of Gibbs free energy can also confirm the thermodynamic stability of carbide structures. researchgate.net

Mechanical Stability and Properties: To determine if a structure is mechanically stable, its elastic constants (Cᵢⱼ) are calculated. researchgate.netmdpi.com These constants must satisfy established mechanical stability criteria. doi.orgmdpi.com From the elastic constants, important mechanical moduli can be derived using approximations like the Voigt-Reuss-Hill (VRH) average, including:

Bulk Modulus (B): Resistance to volume change under pressure. researchgate.net

Shear Modulus (G): Resistance to shape change at a constant volume. researchgate.net

Young's Modulus (E): A measure of stiffness. researchgate.net

Poisson's Ratio (ν): Describes the transverse strain relative to the axial strain. researchgate.net

The ratio of the bulk modulus to the shear modulus (B/G) is often used to predict ductile or brittle behavior. researchgate.net Studies on LaC₂ and La₂C₃ indicate good ductility based on their B/G and Poisson's ratio values. researchgate.net The hardness of these compounds has been predicted to be less than 10 GPa. researchgate.net

The table below presents calculated mechanical properties for selected lanthanum carbides.

CompoundBulk Modulus (B) (GPa)Shear Modulus (G) (GPa)Young's Modulus (E) (GPa)B/G RatioHardness (GPa)Reference
La₂C₃83.248.7120.31.71< 10 researchgate.net
LaC₂74.242.6104.51.74< 10 researchgate.net

Approximations (LDA, GGA) in this compound Calculations

Molecular Dynamics Simulations for Bonding Dynamics and Phase Evolution

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. aip.org The atoms and molecules are allowed to interact for a fixed period, giving a view of the dynamical evolution of the system. acs.org For lanthanum carbides, MD simulations are valuable for predicting La-C bonding behavior and tracking phase transitions under various conditions, such as extreme temperatures.

By simulating the interactions between atoms over time, MD can reveal how chemical bonds form, break, and rearrange, providing a qualitative understanding of bonding dynamics. This is particularly useful for complex systems where direct experimental observation is challenging. For instance, MD simulations can be integrated with experimental techniques like high-temperature X-ray diffraction (XRD) to create a more complete picture of phase evolution. In such a mixed-method approach, MD predicts the bonding behavior, while XRD tracks the structural changes. Comparing simulated lattice parameters with experimental ones helps refine the force fields used in the MD simulations, improving their accuracy.

While specific MD studies focusing solely on the bonding dynamics and phase evolution of bulk this compound are not widely detailed in the provided context, the methodology is well-established. For example, MD has been used to study the amorphization (loss of crystalline structure) in related complex ceramics like lanthanum pyrozirconate (La₂Zr₂O₇) by simulating the accumulation of defects at different temperatures. aip.org These simulations show how defect recombination at higher temperatures can influence the transition to an amorphous phase. aip.org Similar approaches could be applied to lanthanum carbides to understand their behavior under irradiation or other non-equilibrium conditions. Furthermore, MD simulations have been employed to understand the structure of lanthanum-containing glasses and the solvation of lanthanum ions in solution, demonstrating the versatility of the technique for probing lanthanide chemistry. unt.edursc.org

Born–von Karman Models for Lattice Dynamics and Phonon Behavior

The Born–von Karman model is a fundamental theoretical framework used to describe the movements of atoms in a crystal lattice, known as lattice dynamics. ijesi.org It is a key model for understanding the vibrational properties of solids, which are quantized as phonons. ijesi.org The model treats the crystal as a system of masses (the atoms) connected by springs (the interatomic forces) and uses periodic boundary conditions to simulate an infinite lattice. ijesi.orguni-osnabrueck.de

This model is used to calculate phonon dispersion curves, which show the relationship between the frequency of a phonon and its wave vector. ijesi.org These curves are essential as they provide complete information about the interatomic forces and directly influence many physical properties, including thermal and optical characteristics. ijesi.org The results from Born–von Karman models are often compared with experimental data from inelastic neutron scattering, and they typically show good agreement. researchgate.net

While specific applications of the Born–von Karman model to this compound are not detailed in the provided search results, the model is broadly applicable to crystalline solids. researchgate.net For instance, it has been successfully applied to analyze the lattice dynamics of materials like graphite (B72142) and the rare-earth metal lutetium. researchgate.netaps.org In the case of lutetium, a Born–von Karman force model that included interactions up to the eighth-nearest neighbors was used to analyze the phonon frequencies. aps.org From the resulting phonon frequency distribution, thermodynamic properties such as the lattice specific heat and the Debye temperature were calculated, showing good agreement with experimental results. aps.org Given its success with other rare-earth metals and crystalline structures, the Born–von Karman model serves as a robust theoretical tool for predicting the lattice dynamics and phonon behavior of lanthanum carbides.

Multiscale Modeling Approaches for Complex this compound Systems

Multiscale modeling is an approach in computational materials science that integrates different computational methods to study materials across a range of length and time scales. nanografi.com This strategy is crucial for understanding complex systems where phenomena at one scale influence behavior at another. nanografi.commdpi.com A comprehensive model of a complex this compound system, for example in a catalytic or nuclear application, would need to consider processes from the quantum mechanical level of electron interactions up to the macroscopic level of material performance. mdpi.comresearchgate.net

A typical multiscale modeling framework might involve a hierarchical approach where information from a more fundamental (smaller scale) model is used to inform a less detailed (larger scale) model. mdpi.com For complex lanthanum-containing systems, this could look like:

Quantum Mechanics (Angstroms): First-principles methods like Density Functional Theory (DFT) are used to calculate fundamental properties, such as reaction energetics, interface chemistry, and electronic structure. aip.orgescholarship.org

Atomistic Simulations (Nanometers): Molecular Dynamics (MD) or Kinetic Monte Carlo (KMC) simulations use the data from DFT to model larger systems of atoms. escholarship.org This scale can be used to investigate processes like diffusion, phase evolution, and defect formation over longer time scales. escholarship.org

Continuum Models (Microns to Meters): Finally, methods like the Finite Element Method (FEM) can model the material at the component level, using effective properties derived from the smaller-scale simulations to predict bulk mechanical and thermal performance. mdpi.comescholarship.org

This type of integrated DFT-KMC-FEM model has been used to study the interface dynamics in lithium batteries containing lanthanum, demonstrating how atomic-scale interactions affect macroscopic properties like contact area and stack pressure. escholarship.org Similarly, multiscale models have been developed for biomass pyrolyzers that include lanthanum-based catalysts, where transport and reaction phenomena at different scales must be considered. researchgate.net For complex this compound systems, such as their use in advanced composites or as catalysts, multiscale modeling provides a powerful framework for bridging the gap between fundamental atomic interactions and real-world material performance. mdpi.comaip.org

Chemical Reactivity and Reaction Mechanism Studies of Lanthanum Carbides

Oxidation Behavior and Product Formation

Lanthanum carbide undergoes oxidation when exposed to an oxygen-rich environment, particularly at elevated temperatures. The primary products of this reaction are lanthanum oxide (La₂O₃) and carbon dioxide (CO₂). procurementresource.com Research has shown that this oxidation process is a key consideration in various applications, including the potential for stabilizing radioactive waste.

4LaC₂(s) + 9O₂(g) → 2La₂O₃(s) + 8CO₂(g)

The formation of lanthanum oxide is a common outcome in the high-temperature oxidation of lanthanum-containing compounds. procurementresource.com In some contexts, lanthanum oxide itself is produced commercially through the oxidation of this compound and graphite (B72142) at very high temperatures. procurementresource.com The stability of this compound in air is limited, with oxidation initiating at around 400°C.

The oxidation process is not limited to pure this compound. In the analysis of materials like ferrosilicon (B8270449) and silicon carbide, lanthanum oxide is used to facilitate oxidation, leading to the formation of lanthanum silicates. rsc.org This indicates the reactivity of lanthanum oxide in promoting oxidation reactions.

Furthermore, the thermal decomposition of related lanthanum compounds in the presence of air can also lead to the formation of lanthanum oxide. For example, lanthanum hydroxychloride (La(OH)₂Cl) decomposes to lanthanum oxychloride (LaOCl) at around 360°C, which then slowly oxidizes to La₂O₃ at temperatures starting from 400°C, with pure La₂O₃ being obtained at 1500°C. nih.gov Similarly, the chlorination of lanthanum oxide can produce lanthanum oxychloride, and at temperatures above 850°C, further chlorination yields molten lanthanum trichloride (B1173362) (LaCl₃). nih.gov

Hydrolysis Mechanisms and Acetylene (B1199291) Generation

A characteristic reaction of lanthanum dicarbide (LaC₂) is its hydrolysis, the reaction with water, which primarily yields acetylene (C₂H₂) along with a mixture of other hydrocarbons. wikipedia.org This behavior is typical of salt-like carbides, specifically acetylides, which contain the C₂²⁻ anion. sciencemadness.org The general reaction for the hydrolysis of lanthanum dicarbide is:

LaC₂(s) + 2H₂O(l) → La(OH)₂(s) + C₂H₂(g)

The composition of the hydrocarbon mixture produced during hydrolysis can be complex and is influenced by temperature. osti.gov At room temperature, acetylene is the major product, constituting approximately 65 mole%. osti.gov However, at higher temperatures, such as 200°C, the production of acetylene ceases, and other hydrocarbons are formed instead. osti.goviaea.org This suggests that secondary reactions, such as hydrogenation of the primary acetylene product, may occur at elevated temperatures, leading to the formation of saturated hydrocarbons like ethylene (B1197577) and ethane. iaea.org

The mechanism of hydrolysis is thought to be electrochemical in nature. iaea.org This is supported by studies on similar carbides, where the hydrolysis products are dependent on the oxidation potential of the solution. iaea.org The reaction of lanthanum dicarbide with anhydrous sulfuric acid at room temperature is very slow due to the formation of a passivating layer of crystalline lanthanum sulfate. iaea.org

The generation of acetylene from the hydrolysis of carbides is a well-known industrial process, most commonly associated with calcium carbide (CaC₂). tjtywh.comijsrd.com Lanthanum dicarbide's reactivity with water places it in the same class of acetylide-forming carbides. sciencemadness.org

It is important to note that other lanthanide carbides and related compounds also undergo hydrolysis. For example, lanthanum sesquicarbide (La₂C₃) reacts vigorously with water. iaea.org Lanthanum nitride (LaN) also hydrolyzes in water to produce lanthanum hydroxide (B78521) and ammonia (B1221849). doubtnut.com

Interactions with Other Elements and Complex Compound Formation

Lanthanum carbides can react with various elements and compounds to form more complex materials with unique structures and properties. These reactions are often carried out at high temperatures and can lead to the formation of oxycarbides, borocarbides, and hydridocarbides.

Lanthanum oxycarbides are compounds containing lanthanum, oxygen, and carbon. These materials can be synthesized through various high-temperature solid-state reactions. For instance, lanthanum titanium oxycarbide (LaTiOC) has been synthesized by reacting lanthanum oxide (La₂O₃), titanium oxide (TiO), and titanium carbide (TiC). oup.com This approach results in a material where carbon atoms occupy some of the oxygen vacancies in the crystal lattice. oup.com

The formation of lanthanum oxychloride (LaOCl) is a related process that can occur during the chlorination of lanthanum oxide or the thermal decomposition of lanthanum hydroxychloride. nih.govnih.gov While not a true oxycarbide, the formation of LaOCl demonstrates the propensity of lanthanum to form stable oxy-anion compounds. rsc.org

Lanthanum borocarbides are ternary compounds containing lanthanum, boron, and carbon. These materials are typically synthesized at high temperatures, often through arc-melting or annealing of the constituent elements. researchgate.net For example, La₅B₄C₅ has been synthesized by arc-melting a mixture of lanthanum, boron, and carbon powders followed by annealing at 1470 K. researchgate.net The synthesis of lanthanide borocarbides can also be achieved using a metal flux method, which allows for crystal growth at lower temperatures than traditional solid-state reactions. acs.org

Lanthanum can also form complex hydrides and hydridocarbides. Lanthanum superhydrides, such as LaH₁₀, have been synthesized under extreme pressures (e.g., 170 GPa) and high temperatures (around 1000 K). nih.govresearchgate.net These materials exhibit novel clathrate-like structures with cages of hydrogen atoms surrounding the lanthanum atoms. nih.govresearchgate.net The synthesis of lanthanum borocarbide hydrides (Ln₃BC₂Hₓ) has also been reported, where hydrogen occupies interstitial sites in the crystal lattice. acs.org

The addition of lanthanum to metal alloys can significantly influence the formation and properties of carbides within the alloy matrix. In the production of iron-based alloys, such as cast iron and steel, lanthanum is added to modify the solidification process and control the formation of carbides. google.com For example, in flaky graphite grey iron, the addition of lanthanum can help prevent the formation of undesirable carbides. google.com In steels, small additions of lanthanum can improve malleability, impact resistance, and ductility, partly by influencing carbide distribution and morphology. heegermaterials.com

Lanthanum's effect on carbide formation is also observed in the context of catalysis. In bimetallic Co-Mo carbides supported on γ-alumina, the addition of small amounts of lanthanum (1 wt%) has been shown to result in smaller carbide crystallite sizes, which can enhance catalytic activity. researchgate.netresearchgate.net However, at higher lanthanum loadings, the formation of other phases, such as LaCoO₃, can occur, which may alter the catalytic performance. researchgate.net

Formation of Lanthanum Borocarbides and Hydridocarbides

Catalytic Reaction Mechanisms

This compound and related lanthanum compounds exhibit catalytic activity in a variety of chemical reactions. The catalytic mechanism often involves the ability of lanthanum to form stable intermediates and to modify the electronic properties of the active catalytic species.

In catalysis, lanthanum compounds can act as promoters or supports for other catalytically active metals. For example, lanthanum oxide is used as a catalyst in fluid catalytic cracking (FCC) processes in the petroleum industry, where it enhances the cracking of heavy hydrocarbons into more valuable fuels. stanfordmaterials.com It also finds application in automotive catalytic converters for reducing harmful emissions. stanfordmaterials.com

The catalytic activity of lanthanum-containing materials is often attributed to their surface properties, including the presence of Lewis acid-base sites. stanfordmaterials.com In the context of dry reforming of methane (B114726), lanthanum addition to Co-Mo carbide catalysts can influence the reaction mechanism. researchgate.net Lanthanum can favor the desired reaction pathway and, at certain concentrations, shift the equilibrium towards higher methane conversion and hydrogen selectivity. researchgate.net

Lanthanum(III) compounds, such as lanthanum isopropoxide and lanthanum nitrate (B79036), have been shown to be effective catalysts for transesterification reactions. rsc.org The proposed mechanism involves the formation of highly active dinuclear La(III) catalysts or lanthanum(III) nitrate alkoxides that act as acid-base combined catalysts. rsc.org

Furthermore, the interaction between lanthanum and other metals can lead to synergistic catalytic effects. For instance, in ruthenium-lanthanum catalysts supported on MCM-41, the presence of lanthanum can influence the catalyst's properties and its activity in reactions like benzene (B151609) hydrogenation. google.com

Advanced Research Applications and Emerging Potentials of Lanthanum Carbides

Superconducting Materials Research

The unique electronic properties of lanthanum carbide derivatives position them as materials of interest in the study of superconductivity.

Investigation of Superconductive Properties in Layered this compound Halides

Layered this compound halides, with the general formula La₂C₂X₂ (where X can be Br, I), have demonstrated superconductive properties at low temperatures. wikipedia.org Research utilizing high-resolution neutron powder diffraction from room temperature down to 1.5 K has been crucial in characterizing these properties. wikipedia.orgacs.orgacs.org Studies have shown that the specific halogen in the compound significantly influences the superconducting transition temperature (T_c). For instance, La₂C₂Br₂ exhibits superconductivity at approximately 7.03 K, while for La₂C₂I₂, the transition occurs at a lower temperature of around 1.7 K. wikipedia.orgresearchgate.net

Investigations into various samples prepared under different synthesis conditions have confirmed these findings, although slight variations in transition temperatures have been noted. acs.orgresearchgate.net The structure of these materials consists of C-C units located in the octahedral voids within close-packed metal atom double layers, which are in turn sandwiched between layers of halogen atoms. acs.org Extended Hückel band structure calculations, based on the low-temperature structural parameters, have been performed to understand the correlation between the structural, electronic, and superconducting properties of these layered phases. acs.orgresearchgate.net

Superconducting Transition Temperatures of this compound Halides

CompoundSuperconducting Transition Temperature (T_c)Reference
La₂C₂Br₂~7.03 K wikipedia.orgresearchgate.net
La₂C₂I₂~1.7 K wikipedia.orgresearchgate.net
La₂C₂BrI~2.32 K acs.org

Role in Quantum Computing and Advanced Electronic Devices

The superconductive characteristics of this compound compounds make them potential candidates for applications in quantum computing and advanced electronic devices. Superconductors are fundamental to many quantum computing architectures, where they are used to create quantum bits or "qubits." The ability of materials like layered this compound halides to conduct electricity with zero resistance is a key property for such applications. While research into specific this compound-based quantum devices is still emerging, its demonstrated superconductivity suggests a potential role. Furthermore, materials with high thermal conductivity and stability are valuable for advanced electronic components, a category where carbides, in general, show promise. pmarketresearch.comnanografi.com

Nanostructured Materials and Nanocomposite Development

This compound is instrumental in the development of novel nanomaterials, particularly in the synthesis and application of carbon nanotubes.

This compound Nanotubes in Sensor Technology

This compound is utilized as a component in nanocomposites for sensor technology. Specifically, this compound nanotubes (LCNTs) have been synthesized and characterized for various applications. nih.gov These nanotubes can be produced via a direct current arc evaporation method, resulting in structures with diameters ranging from 65 to 95 nm and lengths of 0.2 to 1.5 microns. nih.gov While direct applications of LCNTs in sensors are an area of ongoing research, the broader family of carbon nanotube (CNT) composites is well-established in sensor development due to their large surface area and excellent electrical properties. mdpi.com For example, nanocomposites involving lanthanum compounds and multi-walled carbon nanotubes (MWCNTs) have been fabricated to construct sensors for environmental applications, such as the detection of carbon monoxide. researchgate.netresearchgate.net

Catalytic Activity in Carbon Nanotube Synthesis

This compound demonstrates significant catalytic activity in the synthesis of carbon nanotubes (CNTs). Studies have shown that incorporating lanthanum into carbon structures can enhance the catalytic process, facilitating the growth of CNTs. researchgate.net The synthesis often employs techniques like arc evaporation, where lanthanum acts as a catalyst. researchgate.netresearchgate.net In this process, a graphite (B72142) rod loaded with lanthanum metal is evaporated in a helium atmosphere. nih.gov Research indicates that a high concentration of lanthanum is necessary for the formation of nanotubes. The resulting nanotubes have shown enhanced electrical properties and structural stability compared to those synthesized without a lanthanum catalyst. Mesoporous this compound–carbon nanotube composites have also been produced through the carbothermal reaction of lanthanum oxide, graphite, and multi-walled carbon nanotubes, with analysis showing a higher reactivity of lanthanum oxide towards carbon nanotubes compared to graphite. researchgate.net

Nuclear Materials and Isotope Production Targets

This compound is a material of considerable interest in nuclear applications, particularly as a target material for the production of radioactive isotopes. epj-conferences.org It is considered a suitable material for targets in Isotope Separation On Line (ISOL) facilities, which require porous refractories that can operate under extreme conditions, such as temperatures exceeding 2000 °C in a high vacuum, to enhance the release of generated isotopes. researchgate.net

This compound has been used extensively as a test material to develop and refine techniques for producing other carbide targets, such as uranium carbide (UCx), due to their similar properties and synthesis methods. epj-conferences.org The typical synthesis reaction involves the carbothermal reduction of lanthanum oxide with carbon at high temperatures: La₂O₃ + 11C → 2LaC₂ + 4C + 3CO. epj-conferences.org

This process has been optimized to produce entire targets in a single run, which is advantageous for handling radioactive materials. epj-conferences.org Beyond being a test material, this compound itself is considered a potential target for generating radioactive ion beams for nuclear physics research and for producing radioisotopes for nuclear medicine. researchgate.net Its high thermal stability also makes it a candidate for use as a neutron absorber to control nuclear reactions. ontosight.ai

Neutron Absorption Characteristics in Reactor Applications

While specific data on this compound's direct use as a primary neutron absorber in commercial reactors is not widely documented, its potential can be inferred from the properties of lanthanide elements. Elements like gadolinium and dysprosium are utilized as burnable poisons in some water and high-temperature graphite-moderated reactors due to their high neutron cross-sections. iaea.org A critical requirement for a neutron-absorbing material is a sufficiently large neutron cross-section, typically at least 100 barns for thermal reactors. iaea.org Materials for this purpose should ideally transmute into isotopes that also possess significant cross-sections, prolonging the material's effective lifespan. iaea.org Boron carbide is a commonly used neutron absorber due to the high cross-section of the ¹⁰B isotope, its low cost, and low residual activity after irradiation. iaea.orgpreciseceramic.com It is employed in control rods and as a shielding material. preciseceramic.com The effectiveness of a neutron absorber is also tied to its ability to perform in high-temperature environments without significant degradation. oecd-nea.org

Target Design and Isotope Release Optimization for Nuclear Physics

This compound is a promising material for the production targets used in Isotope Separation On-Line (ISOL) facilities, which generate radioactive ion beams for nuclear physics research. researchgate.net In facilities like SPES (Selective Production of Exotic Species), targets are bombarded with high-energy particle beams to induce nuclear reactions, producing a wide range of isotopes. epj-conferences.org The efficiency of releasing these short-lived, exotic isotopes from the target is crucial and depends heavily on the target's material composition and morphology.

Key properties for an effective target material include high-temperature stability, high emissivity, good thermal conductivity, and controlled porosity and permeability. The target must withstand extreme conditions, often exceeding 2000°C in a high vacuum, to facilitate the rapid diffusion of newly formed isotopes to the surface and their subsequent effusion to the ion source. researchgate.netepj-conferences.orgresearchgate.net Delays in this release process can lead to significant losses due to the decay of short-lived isotopes.

This compound, often produced in situ by reacting lanthanum oxide with carbon, is considered for these applications due to its refractory nature. epj-conferences.org Research has focused on optimizing the microstructure of this compound targets to enhance isotope release. One successful method involves using polymeric fibers, such as nylon and polypropylene, as sacrificial fillers during the fabrication process. researchgate.net These fillers burn out during sintering, creating an open, interconnected porous network within the this compound pellet, which significantly increases its gas permeability and, consequently, the efficiency of isotope release. researchgate.net The resulting microstructure has demonstrated stability at high temperatures, a critical requirement for target materials in high-power facilities. researchgate.net

Catalysis and Reaction Engineering

Role in Dry Methane (B114726) Reforming Processes

Lanthanum has been investigated as a promoter in catalysts for the dry reforming of methane (DRM), a process that converts methane (CH₄) and carbon dioxide (CO₂) into syngas (a mixture of hydrogen and carbon monoxide). researchgate.netmdpi.com Syngas is a valuable intermediate for producing liquid hydrocarbons via the Fischer-Tropsch process. mdpi.com While nickel-based catalysts are widely used for DRM due to their low cost, they are prone to deactivation from coke formation and sintering of nickel particles. mdpi.com

Lanthanum Loading (wt%)Effect on Co-Mo Carbide Catalyst in DRMReference
1Reduces crystallite size, enhances catalytic activity researchgate.netresearchgate.net
5-15Forms LaCoO₃, increases reverse water-gas shift activity, reduces product yield researchgate.net

Catalytic Enhancements in General Chemical Syntheses

The promotional effects of lanthanum extend to various other chemical syntheses beyond methane reforming. Lanthanum-containing catalysts have shown promise in processes such as ammonia (B1221849) synthesis and the production of specialty chemicals. For instance, lanthanum oxide has been used in catalysts for the synthesis of glycerol (B35011) carbonate, where it enhances the strength of basic alkaline sites, which is beneficial for the reaction. mdpi.com

In ammonia synthesis, cobalt catalysts supported on a magnesium-lanthanum mixed oxide have demonstrated high activity and stability under milder conditions than traditional iron-based catalysts. mdpi.com The presence of lanthanum contributes to the catalyst's performance. Similarly, in the reductive amination of 2-methoxybenzaldehyde (B41997) using the Leuckart reaction, a lanthanum-doped zirconia catalyst was found to be highly effective. espublisher.com A specific molar ratio of zirconium to lanthanum (4:1) resulted in the formation of a stable tetragonal phase of zirconia, which exhibited maximum catalytic activity and selectivity. espublisher.com The addition of lanthanum influences the textural properties and acidity of the zirconia support. espublisher.com Furthermore, in Fischer-Tropsch synthesis, the addition of manganese to Co/TiO₂ catalysts can promote the formation of cobalt carbide (Co₂C), which in turn enhances the selectivity towards alcohols. acs.org

High-Temperature Materials and Engineering Ceramics

This compound belongs to the broader class of technical or advanced ceramics, which are known for their high performance in demanding environments, particularly at high temperatures. heegermaterials.com Engineering ceramics, such as silicon carbide and boron carbide, are valued for their mechanical strength, hardness, and thermal stability, making them suitable for applications like crucibles for melting metals, wear-resistant components, and heat exchangers. heegermaterials.comjcpr.or.krjcpr.or.kr

While this compound itself is a refractory material, research into its specific applications as a standalone engineering ceramic is less extensive compared to more common carbides. However, lanthanum-based compounds, like lanthanum phosphate (B84403) (LaPO₄), have been investigated for high-temperature applications. Crucibles made from lanthanum phosphate have demonstrated good durability, thermal shock resistance, and non-wetting properties when used for melting metals like magnesium. jcpr.or.kr Similarly, perovskite ceramics based on lanthanum-strontium ferrite (B1171679) are being studied for their potential use in solid oxide fuel cells (SOFCs), which operate at high temperatures (500-800°C). mdpi.com These materials need to maintain their structural and conductive stability over long operational periods. mdpi.com The high melting point and stability of lanthanum compounds suggest that this compound could also possess favorable characteristics for high-temperature structural applications, warranting further investigation. americanelements.com

Metallurgical Research and Grain Refinement Mechanisms

The addition of rare earth elements, particularly lanthanum and cerium, is a recognized method for refining the as-cast grain structure of various alloys, most notably steels. mdpi.comdntb.gov.ua A finer grain structure generally leads to improved mechanical properties, such as strength, toughness, and formability, and can also minimize defects like segregation and porosity in castings. mdpi.comdntb.gov.ua

Q & A

Q. What are the established methods for synthesizing phase-pure lanthanum carbide, and how do experimental conditions influence crystallographic properties?

this compound (LaCx_x) synthesis typically involves carbothermal reduction of lanthanum oxide (La2_2O3_3) in a carbon monoxide atmosphere at temperatures exceeding 1500°C. Zone refining via controlled arc passage can yield monophasic La2_2O2_2C2_2, as confirmed by X-ray diffraction (XRD) and micrographic analysis . Key variables include CO partial pressure, heating rate, and carbon stoichiometry, which affect carbide phase purity and crystallite size. Hydrolysis product analysis (e.g., acetylene detection via gas chromatography) validates stoichiometric carbon content .

Q. Which characterization techniques are critical for validating this compound structural and compositional properties?

  • XRD : Identifies crystal phases and lattice parameters.
  • SEM/EDX : Resolves surface morphology and elemental distribution.
  • Thermogravimetric Analysis (TGA) : Measures thermal stability under reactive atmospheres (e.g., CO2_2 or O2_2).
  • Gas Chromatography : Quantifies gaseous byproducts (e.g., acetylene) during hydrolysis to infer carbon bonding . Discrepancies in crystallite size measurements (e.g., XRD vs. SEM) require cross-validation to mitigate instrumental artifacts .

Q. How do researchers ensure accuracy in thermodynamic property measurements (e.g., enthalpy, solubility) for this compound?

Calorimetric methods under inert atmospheres are standard for enthalpy determination. Solubility studies in aqueous or acidic media mandate strict control of pH, temperature, and ionic strength. Error margins (±5–10%) arise from impurities and kinetic barriers; replicate trials and reference material calibration (e.g., La2_2O3_3) reduce systematic bias .

Advanced Research Questions

Q. How does lanthanum loading influence the catalytic activity and stability of Co–Mo carbide systems in dry methane reforming (DMR)?

Low lanthanum loading (1 wt%) in Co–Mo/γ-Al2_2O3_3 reduces carbide crystallite size (3–5 nm vs. 10–15 nm at 0 wt%), enhancing surface area and methane conversion. However, >5 wt% La promotes LaCoO3_3 formation, which increases CO2_2 desorption at 500–700°C, diverting reactions toward reverse water-gas shift and reducing H2_2:CO ratios. Long-term testing (100+ hours) reveals sintering and carbon deposition, necessitating post-reaction XRD/TEM to assess structural degradation .

Q. What methodologies address contradictions in this compound’s role as a neutron-deficient isotope production target?

this compound’s irradiation in ISOL facilities (e.g., SPES) requires optimizing porosity and grain boundaries to maximize isotope release. Conflicting data on neutron yield vs. carbide density are resolved by comparing SiC and B4_4C composites under identical proton fluxes. Post-irradiation mass spectrometry quantifies isotope ratios, while BET analysis correlates surface area with production efficiency .

Q. How can nanocomposites of MXene-derived sodium titanate/lanthanum carbide improve electrochemical sensing platforms?

Composite fabrication involves hydrothermal synthesis of Ti3_3C2_2 MXene followed by lanthanum incorporation via sol-gel methods. Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) validate enhanced heroin detection sensitivity (LOD: 0.1 nM). Discrepancies in signal stability are mitigated by SEM-EDX to confirm homogeneous La distribution and avoid agglomeration .

Q. What strategies resolve conflicting reports on lanthanum’s impact on nutritional status in hemodialysis patients?

Cohort studies must adjust for time-varying covariates (e.g., serum phosphorus, albumin) using mixed-effects models. Propensity score matching isolates lanthanum’s effect from confounding variables (e.g., dialysis adequacy). Longitudinal NMR metabolomics can clarify mechanistic links between La3+^{3+} binding and nutrient absorption .

Methodological Frameworks

Designing a mixed-method study to analyze this compound’s phase transitions under extreme conditions:

  • Quantitative : High-temperature XRD (up to 2000°C) tracks phase evolution.
  • Qualitative : Molecular dynamics simulations predict La-C bonding behavior.
  • Integration : Compare simulated and experimental lattice parameters to refine forcefield parameters .

Developing a replicable protocol for synthesizing porous this compound for nuclear applications:

  • Synthesis : Combine boric acid and carbon precursors, followed by carbothermal reduction.
  • Characterization : Mercury porosimetry for pore-size distribution; neutron activation analysis for impurity profiling.
  • Validation : Benchmark isotope yields against non-porous LaCx_x controls .

Data Analysis & Contradiction Resolution

Interpreting conflicting catalytic activity data in La-doped systems:
Confounders like surface oxidation or carbide-to-oxide phase transitions require post-reaction XPS to verify surface composition. Multivariate regression identifies dominant variables (e.g., La loading vs. reaction temperature) .

Resolving discrepancies in thermodynamic solubility datasets:
Apply the IUPAC Consistency Test (e.g., Schreinemakers’ phase rule) to validate solubility curves. Outliers are scrutinized for ionic strength miscalculations or non-equilibrium conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.